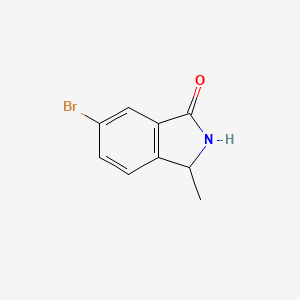

6-Bromo-3-methylisoindolin-1-one

Description

Significance of the Isoindolinone Scaffold in Contemporary Organic Synthesis

The isoindolinone scaffold, a bicyclic structure featuring a fusion of a benzene (B151609) ring and a γ-lactam ring, is a privileged motif in organic synthesis. This structural unit is present in a wide range of natural products and synthetic compounds that exhibit significant biological activities. Its importance is underscored by its presence in various clinically used drugs. The versatility of the isoindolinone core allows for functionalization at multiple positions, enabling the synthesis of diverse molecular architectures with a wide spectrum of chemical and physical properties. This adaptability has made the isoindolinone scaffold a valuable building block in the development of new synthetic methodologies and the construction of complex molecular targets.

Overview of Halogenated Isoindolinone Derivatives in Advanced Chemical Research

The introduction of halogen atoms onto the isoindolinone scaffold significantly enhances its synthetic utility. Halogenated derivatives, particularly bromo-substituted isoindolinones, serve as versatile intermediates in a multitude of chemical transformations. The carbon-bromine bond provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netnih.gov This capability allows for the elaboration of the isoindolinone core, facilitating the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. For instance, the presence of a bromine atom can influence the electronic properties of the molecule and provides a site for further molecular diversification. gsconlinepress.com

Research Context and Scope for 6-Bromo-3-methylisoindolin-1-one within Heterocyclic Chemistry

Within the broader class of halogenated isoindolinones, this compound represents a specific and valuable building block in heterocyclic chemistry. Its structure combines the key features of the isoindolinone core with a reactive bromine substituent and a methyl group at the 3-position. This particular combination of functional groups makes it a strategic precursor for the synthesis of more complex heterocyclic systems.

The presence of the bromine atom at the 6-position of the isoindolinone ring makes it a prime candidate for palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, at this position, enabling the generation of diverse libraries of compounds for biological screening. The methyl group at the stereocenter C-3 can influence the conformational properties of the molecule and can be a key element in establishing specific interactions with biological targets.

Research involving this compound and structurally similar compounds often focuses on their utility as intermediates in the synthesis of biologically active molecules. For example, related bromo-substituted heterocycles are utilized in the preparation of compounds with potential therapeutic applications. researchgate.net The synthesis of various isoindolinone derivatives often involves multi-step sequences where the bromo-functionality is introduced to enable subsequent key bond-forming reactions. researchgate.net Although specific, detailed research findings exclusively focused on this compound are not extensively documented in publicly available literature, its structural motifs are found in precursors to more complex molecules, such as those used in the synthesis of quinazoline (B50416) derivatives with potential cytotoxic activities. researchgate.net The commercial availability of this compound from various chemical suppliers further indicates its role as a readily accessible starting material for research and development in the field of heterocyclic chemistry. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-5-7-3-2-6(10)4-8(7)9(12)11-5/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCAVLWZRHPLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C(C=C2)Br)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 3 Methylisoindolin 1 One

Classical and Conventional Synthetic Routes to Isoindolinone Core Structures

The foundational methods for constructing the isoindolinone ring system often rely on the cyclization of appropriately substituted benzene (B151609) derivatives. These classical routes, while sometimes requiring harsh conditions or multiple steps, form the basis of isoindolinone chemistry. Traditional strategies often involve the direct functionalization of phthalimides or phthalimidines as starting materials. researchgate.netabo.fi For instance, the reduction of phthalimides using reagents like zinc in acetic acid represents a classic approach, though it can suffer from poor yields and the generation of significant waste. researchgate.net

The synthesis of bromo-substituted isoindolinones logically begins with brominated precursors. A common strategy involves the use of ortho-substituted aromatic substrates. rsc.org For the target molecule, 6-Bromo-3-methylisoindolin-1-one, a plausible and documented pathway starts from a brominated phthalide (B148349) derivative.

A specific method for synthesizing 6-bromoisoindolin-1-one (B1291662) has been outlined, which can be adapted for the 3-methyl derivative. google.com The general sequence involves:

Bromination: A substitution reaction on a starting compound like 3-methylphthalide using a bromination reagent in an organic solvent. This typically results in a mixture of brominated isomers.

Hydrolysis and Separation: The mixture undergoes hydrolysis under alkaline conditions, allowing for the separation of the desired brominated carboxylic acid precursor.

Cyclization: The isolated precursor is then subjected to a cyclization reaction to form the final 6-bromo-isoindolinone ring. This final step often involves amination, for example, by reacting the precursor with an amine source to close the lactam ring.

Another classical approach involves an acylation/arylation sequence. For example, the reaction of α-aminoboronate salts with 2-bromobenzoyl chlorides can yield isoindolinones through an intramolecular, copper-catalyzed sp³-sp² coupling, demonstrating a pathway from a brominated starting material. organic-chemistry.org

Optimizing classical syntheses is crucial for improving efficiency and making the processes more practical. Key parameters that are typically adjusted include the choice of solvent, reaction temperature, catalyst, and base. For instance, in palladium-catalyzed C-H cyclization reactions for isoindolinone synthesis, a systematic optimization of reaction parameters is performed. rsc.org The choice of base and solvent can have a significant impact on the reaction yield.

The following table illustrates a typical optimization process for a related isoindolinone synthesis, highlighting how varying conditions can influence the outcome.

Table 1: Optimization of Reaction Parameters for a Generic Isoindolinone Synthesis

| Entry | Variation from "Standard Conditions" | Yield (%) |

|---|---|---|

| 1 | None (e.g., KOAc as base, p-xylene (B151628) as solvent) | 75 |

| 2 | Na₂HPO₄ instead of KOAc | 86 |

| 3 | K₂CO₃ instead of KOAc | 65 |

| 4 | DMA instead of p-xylene | 28 |

| 5 | DMSO instead of p-xylene | 0 |

| 6 | Reaction run under O₂ atmosphere | 4 |

| 7 | Reaction degassed (run under Ar) | 92 |

Data is illustrative, based on findings from related syntheses. rsc.org

This optimization data shows that seemingly minor changes, such as the choice of an inorganic base (Na₂HPO₄ over KOAc) or degassing the reaction mixture, can lead to substantial improvements in yield. rsc.org Conversely, using a different solvent like DMA or allowing oxygen into the reaction can be highly detrimental. rsc.org

Modern and Sustainable Synthetic Approaches for Isoindolinone Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and environmentally friendly methods. rsc.orgconsensus.app These modern approaches often utilize catalytic systems to achieve transformations that are difficult or inefficient using classical methods. For isoindolinone synthesis, this has translated into a variety of "green" protocols that may feature recyclable catalysts, milder reaction conditions, and reduced waste production. researchgate.netrsc.org For example, tandem reactions of 2-cyanobenzaldehydes with α,β-unsaturated ketones or esters in green solvents, using a recyclable fluorous phosphine (B1218219) organocatalyst, have been developed to produce isoindolinones in good to excellent yields without the need for column chromatography. rsc.orgrsc.org

Transition metals, particularly palladium and copper, are at the forefront of modern isoindolinone synthesis. researchgate.netnih.gov These catalysts enable a wide range of transformations, including C-H activation, cross-coupling, and carbonylation reactions, providing simplified access to a large variety of isoindolinone derivatives. researchgate.netabo.fi

Palladium (Pd): Palladium catalysts are widely used for C-H functionalization and cross-coupling reactions. nih.govacs.org For example, palladium-catalyzed C-H carbonylation of benzylamines offers a gas-free method to obtain isoindolinone scaffolds using a solid CO surrogate. organic-chemistry.org Asymmetric synthesis has also been achieved, with Pd-catalyzed tandem aza-Heck/Sonogashira coupling reactions yielding chiral isoindolinones. acs.org

Copper (Cu): Copper catalysts are often used for C-N and C-C bond-forming reactions. They provide an efficient and more economical alternative to palladium for certain transformations. Copper-catalyzed intramolecular C(sp³)–H sulfamidation of 2-alkyl-N-tosylbenzamides is a notable method for producing N-sulfonyl-isoindolinones. acs.org Additionally, copper(II) trifluoromethanesulfonate (B1224126) has been shown to effectively catalyze the C-C coupling of 3-hydroxyisoindolinones with various boronic acids. organic-chemistry.orgacs.org

Table 2: Comparison of Transition Metal Catalysts in Isoindolinone Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Ref. |

|---|---|---|---|---|

| [{RhCl₂Cp*}₂] / Cu(OAc)₂ | C-H Olefination/Annulation | N-benzoylsulfonamides, olefins | Broad compatibility with terminal and internal olefins. | nih.gov |

| Pd/C / KOAc | Dehydrogenative C(sp³)–H Amidation | 2-benzyl-N-mesylbenzamides | Oxidant-free conditions; H₂ is the byproduct. | rsc.org |

| Cu(OTf)₂ | C(sp³)–OH Cleavage / C–C Coupling | 3-hydroxyisoindolinones, boronic acids | First report of Cu-catalyzed C-C coupling with a free benzylic hydroxyl. | acs.org |

| Pd(OAc)₂ / Ag₂CO₃ | C-H Functionalization | Carboxamides, carboxylic acids | Redox-neutral conditions, broad substrate scope. | acs.org |

Direct C-H functionalization has become a powerful tool for constructing complex molecules with high atom economy. nih.gov In the context of isoindolinone synthesis, this strategy typically involves the intramolecular cyclization of a benzamide (B126) derivative. rsc.org A directing group on the amide nitrogen guides a transition metal catalyst to activate a specific C-H bond on the aromatic ring or an alkyl substituent, leading to the formation of the five-membered lactam ring.

Rhodium, ruthenium, and palladium complexes are commonly employed for these transformations. nih.gov For instance, rhodium(III)-catalyzed C-H activation and annulation of N-benzoylsulfonamides with olefins provides an efficient route to a wide array of 3-substituted isoindolinones. nih.govelsevierpure.com A plausible mechanism involves the generation of a five-membered rhodacycle intermediate, followed by olefin insertion and reductive elimination. nih.gov Similarly, palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation allows for the cyclization of 2-benzyl-N-mesylbenzamides to form isoindolinones, notably without the need for an external oxidant. rsc.org

The bromine atom in a molecule like this compound serves as a versatile functional handle for further molecular elaboration via cross-coupling reactions. This approach is powerful because the isoindolinone core can be constructed first, and the bromine atom can then be used to introduce a wide variety of substituents using well-established palladium- or copper-catalyzed reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings.

Alternatively, intramolecular cross-coupling can be used to form the isoindolinone ring itself. A brominated intermediate is key to this strategy. For example, an efficient synthesis of isoindolinones can be achieved via an intramolecular, copper-catalyzed sp³-sp² coupling reaction starting from 2-bromobenzoyl chlorides. organic-chemistry.org In a different approach, palladium-catalyzed coupling of N-(2-iodobenzyl) anilines with N-tosylhydrazones has been used to synthesize the related isoindoline (B1297411) structures, highlighting the utility of halogenated precursors in ring-forming cross-coupling reactions. rsc.org The ability to perform sequential cross-coupling reactions on substrates with multiple halogen atoms allows for the controlled, step-wise construction of complex molecules. nih.gov

Metal-Free Catalytic Systems and Organocatalysis

The synthesis of isoindolinones, including halogenated derivatives, has increasingly moved away from traditional metal-catalyzed reactions towards more sustainable metal-free and organocatalytic systems. These approaches mitigate the risk of metal contamination in the final product and often align better with green chemistry principles.

Organocatalysis, in particular, has emerged as a powerful tool. For instance, a green and straightforward method for creating isoindolinone frameworks involves a tandem reaction of 2-cyanobenzaldehydes with α,β-unsaturated ketones or esters. rsc.orgconsensus.app This reaction can be catalyzed by an organocatalyst like fluorous phosphine in green solvents at room temperature, producing a variety of isoindolinones in good to excellent yields without the need for extensive purification. rsc.orgconsensus.appresearchgate.net

Other metal-free catalytic systems employ simple bases or N-heterocyclic carbenes (NHCs). Potassium carbonate, a mild and inexpensive base, has been shown to efficiently catalyze the synthesis of 3-substituted isoindolinones through tandem aldol/cyclization reactions between 2-cyanobenzaldehyde (B126161) and active methylene (B1212753) compounds. researchgate.net Furthermore, NHCs have been utilized in the synthesis of N-substituted isoindolinone acetates. organic-chemistry.org These reactions proceed through a tandem imine umpolung-intramolecular aza-Michael addition, followed by oxidation using molecular oxygen from the air as the sole oxidant, highlighting the atom efficiency and mild conditions of the method. organic-chemistry.org Another metal-free approach uses DBU and carboxylic acids to promote a tandem cyclization of ester-functionalized aziridines to form 3-methyleneisoindolin-1-ones. organic-chemistry.org

Table 1: Examples of Metal-Free and Organocatalytic Systems in Isoindolinone Synthesis

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Fluorous Phosphine | 2-Cyanobenzaldehydes, α,β-Unsaturated ketones/esters | Green solvents, Recyclable catalyst, Good to excellent yields | rsc.org, researchgate.net, consensus.app |

| Potassium Carbonate | 2-Cyanobenzaldehyde, Active methylene compounds | Metal-free, Tandem aldol/cyclization | researchgate.net |

| N-Heterocyclic Carbene (NHC) | --- | Atom efficient, Mild conditions, Uses air as oxidant | organic-chemistry.org |

| DBU / Carboxylic Acids | Ester-functionalized aziridines | Metal-free, Tandem cyclization | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of Halogenated Isoindolinones

The application of green chemistry principles to the synthesis of halogenated isoindolinones is driven by the need to reduce environmental impact and improve the sustainability of chemical manufacturing. jocpr.com Key principles include the use of safer solvents, improving energy efficiency, and maximizing atom economy. jocpr.comprimescholars.com

Solvent-Free and Microwave-Assisted Protocols

Solvent-free and microwave-assisted synthetic protocols are cornerstones of green chemistry, often leading to shorter reaction times, higher yields, and reduced waste. Microwave irradiation has been effectively used to synthesize a variety of heterocyclic compounds, including quinoline-fused benzodiazepines and pyrazolo[3,4-d]pyrimidine-3-ones, demonstrating significantly improved yields and reduced reaction times compared to conventional heating methods. nih.gov For instance, a microwave-assisted synthesis of 1-substituted 6,7-dimethoxy-3-oxo-2,3-dihydroisoquinolines was developed under solvent-free conditions, starting from ethyl 2-acyl 4,5-dimethoxyphenylacetates and ammonium (B1175870) acetate, resulting in good to excellent yields. researchgate.net Similarly, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been optimized using microwave irradiation, which allows for an efficient palladium-catalyzed intramolecular oxidative coupling. unina.itmdpi.com These examples underscore the potential for applying microwave-assisted, solvent-free conditions to the synthesis of this compound to create a more environmentally benign process.

Atom Economy and Resource Recycling in Isoindolinone Production

Atom economy, a concept developed by Barry Trost, is a critical metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comwikipedia.org High atom economy is crucial for minimizing waste and creating more sustainable chemical processes. numberanalytics.com Addition and rearrangement reactions are inherently 100% atom economical, while substitution and elimination reactions generate byproducts, thus lowering their atom economy. primescholars.com

In the context of isoindolinone synthesis, strategies that maximize atom economy are highly desirable. Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are particularly effective. The organocatalytic synthesis of isoindolinones from 2-cyanobenzaldehydes is an example of a process with high resource utilization. rsc.orgconsensus.app A significant advancement in this area is the development of protocols where both the catalyst, such as fluorous phosphine, and the solvents can be recycled, which greatly reduces resource consumption and waste generation. rsc.orgconsensus.appresearchgate.net The broader goal is to move towards a zero-waste manufacturing model through systematic recycling and the use of secondary raw materials in a closed-loop materials flow. fraunhofer.demdpi.com

Regioselectivity and Stereoselectivity in the Synthesis of this compound

Achieving precise control over the placement of substituents (regioselectivity) and their spatial orientation (stereoselectivity) is a fundamental challenge in the synthesis of complex molecules like this compound.

Control of Bromination Position on the Aromatic Ring

The introduction of a bromine atom at the C-6 position of the isoindolinone core requires a regioselective bromination strategy. The directing effects of the substituents already present on the aromatic ring of the starting material are paramount. Electrophilic aromatic substitution is the most common method for bromination. The regiochemical outcome is governed by the electronic nature (electron-donating or electron-withdrawing) and position of the existing groups.

For instance, in the synthesis of related lactones, the regioselectivity of bromolactonization can be switched by changing the solvent and catalyst. nih.govresearchgate.net Using hexafluoroisopropanol (HFIP) as a solvent can alter the reaction pathway from kinetic to thermodynamic control, favoring different regioisomers. nih.gov Similarly, mild methods for the regioselective bromination of fused azine N-oxides have been developed using an activator like tosic anhydride (B1165640) and a bromide source, achieving excellent regioselectivity in most cases. nih.gov For the synthesis of this compound, one would typically start with a precursor where the substituents direct the incoming electrophilic bromine to the desired position or use a starting material that is already brominated at the correct position, such as 4-bromo-2-methylbenzoic acid or a derivative thereof.

Induction and Control of Stereochemistry at the 3-Methyl Position

The carbon at the 3-position of this compound is a stereocenter if the nitrogen atom is substituted with a group other than hydrogen. Controlling the stereochemistry at this position is a significant synthetic challenge, especially when creating a tetrasubstituted carbon stereocenter. researchgate.net

Strategies to control this stereochemistry often rely on substrate control or the use of chiral auxiliaries. youtube.com In substrate control, existing stereocenters in the molecule influence the stereochemical outcome of a new stereocenter being formed. youtube.com With chiral auxiliaries, a chiral group is temporarily attached to the substrate to direct the stereoselective formation of the desired center. After the reaction, the auxiliary is removed. youtube.com For example, the asymmetric synthesis of 3,3-disubstituted isoindolinones has been achieved using a chiral auxiliary like (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC), which leads to good diastereoselectivity. researchgate.net

Recent advances explore the concept of dynamic stereochemistry, where a stereocenter can change its configuration. nih.govnih.gov While typically applied to more complex systems, the principles of controlling stereochemical equilibrium through subtle changes in the molecular structure could inspire new methods for the stereocontrolled synthesis of 3-substituted isoindolinones. nih.govresearchgate.net The stereoselective synthesis of related 3-methyleneisoindolin-1-ones has also been achieved through base-catalyzed intermolecular reactions, demonstrating that stereocontrol is an active area of research for this class of compounds. figshare.com

Table 2: Summary of Selectivity Challenges and Strategies

| Challenge | Synthetic Goal | Key Strategies | Reference |

|---|

| Regioselectivity | Placement of Bromine at C-6 | - Use of pre-brominated starting materials

Reaction Chemistry and Derivatization of 6 Bromo 3 Methylisoindolin 1 One

Reactivity of the Bromo-Substituent in Cross-Coupling Reactions

The bromine atom attached to the isoindolinone ring is a key functional group that enables a wide range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl structures. wikipedia.orgresearchgate.net For 6-bromo-3-methylisoindolin-1-one, a Suzuki coupling would typically involve its reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. wikipedia.org The reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov This reaction follows a Pd(0)/Pd(II) catalytic cycle and is a versatile method for C-C bond formation. wikipedia.org In the context of this compound, it could be reacted with various alkenes to introduce new vinyl groups onto the isoindolinone core.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with an alkyne would result in the corresponding 6-alkynyl-3-methylisoindolin-1-one derivative. The reaction is known for its mild conditions and can often be carried out at room temperature. wikipedia.org

Negishi Coupling: The Negishi coupling is a versatile cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium species. wikipedia.org This method is compatible with a wide range of functional groups due to the nature of organozinc reagents. nih.gov this compound can be coupled with various organozinc reagents to introduce alkyl, alkenyl, aryl, or other organic moieties at the 6-position.

Table 1: Overview of Carbon-Carbon Bond Forming Reactions

| Reaction | Coupling Partner | Catalyst System | Key Feature |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound | Palladium catalyst and base | Mild conditions, low toxicity of reagents wikipedia.orgnih.gov |

| Heck Reaction | Alkene | Palladium catalyst and base | Forms substituted alkenes wikipedia.org |

| Sonogashira Coupling | Terminal alkyne | Palladium and Copper(I) catalysts, amine base | Forms alkynylated products under mild conditions wikipedia.org |

| Negishi Coupling | Organozinc compound | Nickel or Palladium catalyst | High functional group tolerance wikipedia.orgnih.gov |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org The reaction has broad substrate scope, allowing for the coupling of various primary and secondary amines. wikipedia.org Applying this reaction to this compound would enable the introduction of a wide range of amino groups at the 6-position, leading to the synthesis of various N-substituted derivatives.

Etherification: While less common than C-N bond formation in this context, palladium-catalyzed methods can also be used for the formation of carbon-oxygen bonds (etherification). This would involve the coupling of this compound with an alcohol or a phenol. Additionally, classical Williamson ether synthesis-type reactions, though typically requiring more forcing conditions for aryl halides, could potentially be employed. Another approach is the bromo-etherification of alkenyl alcohols. researchgate.net

Functionalization of the Isoindolinone Ring System

The isoindolinone ring itself is amenable to various functionalization reactions, allowing for further structural modifications.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isoindolinone core can undergo electrophilic aromatic substitution reactions. The existing substituents (the bromo and the lactam moieties) will direct incoming electrophiles to specific positions on the ring. The lactam ring is generally considered to be deactivating. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Nucleophilic Substitution: In nucleophilic substitution, a nucleophile replaces a leaving group on the substrate. pressbooks.pub For the isoindolinone ring, nucleophilic aromatic substitution is generally difficult unless activated by strongly electron-withdrawing groups. However, the bromo-substituent itself can be the site of nucleophilic attack under certain conditions, particularly with strong nucleophiles or under metal catalysis.

The carbonyl group of the lactam in the isoindolinone ring can undergo addition and condensation reactions. While the reactivity of the amide carbonyl is lower than that of a ketone or aldehyde, it can still react with strong nucleophiles or under specific catalytic conditions. For instance, reduction of the carbonyl group would lead to the corresponding isoindoline (B1297411) derivative. Condensation reactions with active methylene (B1212753) compounds at the C-3 position have also been explored in related isoindolinone systems.

Transformations at the Methyl Group and Other Side Chains

The methyl group at the 3-position of the isoindolinone ring offers another site for chemical modification. For instance, radical halogenation could introduce a halogen, which can then be further functionalized through substitution reactions. Deprotonation of the C-3 position can also be achieved, leading to an anion that can react with various electrophiles, allowing for the introduction of a wide range of substituents at this position.

Ring-Opening and Ring-Closing Transformations of the Isoindolinone Scaffold

While specific literature on the ring-opening and ring-closing transformations of this compound is not extensively available, the general reactivity of the isoindolinone scaffold provides a strong indication of its potential chemical behavior. These transformations are fundamental in modifying the core structure, leading to either the cleavage of the γ-lactam ring or the formation of new fused ring systems.

Ring-Opening Transformations

The γ-lactam ring of the isoindolinone core is an amide and is susceptible to cleavage under various conditions, most notably through hydrolysis.

Hydrolysis: Under acidic or basic conditions, the lactam can be hydrolyzed to the corresponding γ-amino acid. For this compound, this would yield 2-(1-aminoethyl)-5-bromobenzoic acid. The reaction proceeds by nucleophilic attack of water or hydroxide ion on the carbonyl carbon of the lactam.

Reductive Cleavage: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can be employed to reductively open the lactam ring. This reaction would reduce the amide functionality to an amine, yielding (2-(1-aminoethyl)-5-bromophenyl)methanol.

The general conditions for these transformations are summarized in the table below.

| Transformation | Reagents and Conditions | Product Type |

| Acid-Catalyzed Hydrolysis | Aq. HCl or H₂SO₄, heat | γ-Amino acid |

| Base-Catalyzed Hydrolysis | Aq. NaOH or KOH, heat | γ-Amino acid salt |

| Reductive Cleavage | LiAlH₄ in THF or Et₂O | Amino alcohol |

Ring-Closing Transformations

The presence of the bromo substituent on the aromatic ring of this compound provides a versatile handle for intramolecular ring-closing reactions, leading to the formation of fused polycyclic systems. These transformations are typically transition-metal-catalyzed cross-coupling reactions.

Intramolecular Heck Reaction: If an olefinic group is introduced at the N-position of the isoindolinone, an intramolecular Heck reaction can be utilized to form a new carbon-carbon bond. This palladium-catalyzed cyclization is a powerful method for constructing new rings. For example, N-alkenylation of this compound followed by treatment with a palladium catalyst would be expected to yield a tetracyclic fused isoindolinone.

Intramolecular Buchwald-Hartwig Amination: Similarly, introduction of an amino group at the N-position would enable an intramolecular Buchwald-Hartwig amination. This palladium-catalyzed C-N coupling reaction would lead to the formation of a new heterocyclic ring fused to the isoindolinone core.

The following table outlines the general parameters for these ring-closing strategies.

| Transformation | Key Reactant Feature | Catalyst System | Product Type |

| Intramolecular Heck Reaction | N-alkenyl substituent | Pd(0) catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), phosphine (B1218219) ligand, base | Fused carbocyclic or heterocyclic isoindolinone |

| Intramolecular Buchwald-Hartwig Amination | N-amino or N-aryl substituent with an ortho-halo group | Pd(0) or Pd(II) catalyst, phosphine ligand (e.g., BINAP, XPhos), base | Fused N-heterocyclic isoindolinone |

These ring-opening and ring-closing transformations highlight the versatility of the isoindolinone scaffold for the synthesis of a wide array of derivatives. While the specific application of these reactions to this compound requires experimental validation, the established reactivity of related systems provides a strong foundation for predicting its chemical behavior and potential for further derivatization.

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Bromo 3 Methylisoindolin 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. nih.govresearchgate.net For 6-Bromo-3-methylisoindolin-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.

The structural backbone of this compound can be meticulously mapped using a series of NMR experiments. While standard 1D ¹H and ¹³C NMR spectra offer initial information on the chemical environments of the nuclei, 2D techniques are essential for assembling the molecular puzzle. researchgate.netipb.pt

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methine proton at the C3 position, the diastereotopic methylene (B1212753) protons at the benzylic position, and the three aromatic protons on the brominated benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the lactam, the carbons of the aromatic ring, the methine and methylene carbons of the five-membered ring, and the methyl carbon.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would show a correlation between the methine proton (H3) and the protons of the adjacent methyl group. It would also help in assigning adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It is invaluable for definitively assigning the carbon signals based on their corresponding, and often more easily assigned, proton signals. For instance, the proton signal for the methyl group will correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. ipb.pt This is crucial for connecting molecular fragments. Key expected correlations for this molecule would include the correlation from the methyl protons to the C3 carbon, and from the methylene protons to the aromatic quaternary carbons and the carbonyl carbon, thus confirming the isoindolinone core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, irrespective of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation. For this compound, a NOESY spectrum could show a spatial relationship between the methine proton at C3 and the adjacent methylene protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on typical chemical shifts for similar isoindolinone structures.

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

|---|---|---|---|---|

| 1 | C=O | - | ~168-172 | HMBC to H3, Methylene H |

| 2 | N-H | ~8.0-8.5 (broad s) | - | - |

| 3 | CH | ~4.5-4.8 (q) | ~50-55 | HSQC to H3; COSY to Methyl H; HMBC to C1, C3a, Methyl C |

| 3-CH₃ | CH₃ | ~1.4-1.6 (d) | ~20-25 | HSQC to Methyl H; COSY to H3; HMBC to C3 |

| 3a | C | - | ~140-145 | HMBC to H3, H4, H7a |

| 4 | CH (Aromatic) | ~7.5-7.7 (d) | ~125-130 | HSQC to H4; COSY to H5 |

| 5 | CH (Aromatic) | ~7.3-7.5 (d) | ~130-135 | HSQC to H5; COSY to H4 |

| 6 | C-Br | - | ~120-125 | HMBC to H5, H7 |

| 7 | CH (Aromatic) | ~7.6-7.8 (s) | ~128-132 | HSQC to H7; HMBC to C5, C6 |

| 7a | C | - | ~135-140 | HMBC to H7, H4 |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (SSNMR) offers powerful insights into the structure and dynamics of materials in their crystalline or amorphous solid forms. nih.gov For a compound like this compound, which may exist in different crystalline forms (polymorphs), SSNMR is an indispensable tool for characterization.

The presence of quadrupolar nuclei, such as ⁷⁹Br, ⁸¹Br (both spin I = 3/2), and ¹⁴N (spin I = 1), significantly influences the SSNMR spectra. researchgate.netresearchgate.net The interaction of the nuclear quadrupole moment with the local electric field gradient is highly sensitive to the immediate electronic environment. researchgate.netacs.org Consequently, different polymorphs, which have distinct crystal packing and intermolecular interactions, will give rise to different NMR parameters for these nuclei.

Key SSNMR experiments and their applications include:

¹³C CP/MAS (Cross-Polarization/Magic-Angle Spinning): This is a standard experiment that provides high-resolution ¹³C spectra of solids. Subtle differences in the isotropic chemical shifts of carbon atoms can distinguish between polymorphs.

Quadrupolar Nuclei NMR (⁷⁹/⁸¹Br, ¹⁴N): Direct observation of the bromine and nitrogen signals can be challenging due to significant spectral broadening. However, the line shapes and quadrupolar coupling constants (Cq) derived from these spectra are exquisitely sensitive to the local symmetry and bonding, making them a direct probe of the crystalline environment. nih.govresearchgate.netacs.org Changes in hydrogen bonding involving the N-H group or halogen bonding involving the bromine atom across different polymorphs would lead to distinct Cq values.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high precision (typically to four or five decimal places). This accuracy allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. xmu.edu.cn

For this compound, the molecular formula is C₉H₈BrNO. HRMS would be used to confirm this composition. The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). docbrown.info This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of roughly equal intensity separated by two m/z units (the molecular ion peak [M]⁺ and the [M+2]⁺ peak). docbrown.infoyoutube.com

Table 2: HRMS Data for this compound

| Molecular Ion | Molecular Formula | Calculated Exact Mass (Da) | Expected Observation |

|---|---|---|---|

| [M]⁺ | C₉H₈⁷⁹BrNO | 224.98403 | Two peaks of ~1:1 intensity ratio at m/z ~225 and ~227, with the exact mass confirming the elemental composition. |

| [M+2]⁺ | C₉H₈⁸¹BrNO | 226.98198 |

In techniques like Electron Ionization Mass Spectrometry (EI-MS), the molecular ion is imparted with excess energy, causing it to break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments provides valuable information about the molecule's structure and connectivity. xmu.edu.cn

The fragmentation of this compound would be expected to proceed through several key pathways, including the loss of the methyl group, cleavage of the five-membered ring, and loss of the bromine atom. The presence of bromine in a fragment is readily identified by the persistence of the M/M+2 isotopic signature. docbrown.infonih.gov

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|---|

| 225 | 227 | [C₉H₈BrNO]⁺ | Molecular Ion |

| 210 | 212 | [C₈H₅BrNO]⁺ | •CH₃ (Methyl radical) |

| 182 | 184 | [C₈H₅Br]⁺ | •CH₃ and CO |

| 146 | - | [C₉H₈NO]⁺ | •Br (Bromine radical) |

| 103 | - | [C₇H₅O]⁺ | •Br and HCN |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. westmont.edu These methods are complementary and provide a characteristic fingerprint based on the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when the frequency of the radiation matches the frequency of a molecular vibration that causes a change in the dipole moment. It is particularly sensitive to polar functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). Vibrational modes that result in a change in the polarizability of the molecule are Raman-active. This technique is often more sensitive to non-polar bonds and symmetric vibrations. westmont.eduiku.edu.tr

For this compound, key functional groups will give rise to characteristic peaks in both spectra.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

|---|---|---|---|---|

| N-H (Lactam) | Stretching | 3200-3300 (broad) | 3200-3300 (weak) | Broad in IR due to hydrogen bonding. |

| C-H (Aromatic) | Stretching | 3050-3150 | 3050-3150 | - |

| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 | From methyl and methine groups. |

| C=O (Lactam) | Stretching | 1680-1720 (strong) | 1680-1720 (medium) | A very strong and characteristic band in the IR spectrum. |

| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 (strong) | Often stronger in Raman spectra. |

| C-N | Stretching | 1200-1350 | 1200-1350 | - |

| C-Br | Stretching | 500-650 | 500-650 | Located in the fingerprint region. |

Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For an isoindolinone structure, key characteristic vibrations would be expected. The most prominent feature is typically the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring. Another key indicator is the N-H stretching vibration if the nitrogen is part of a secondary amide, or C-N stretching modes. The aromatic ring will show characteristic C-H and C=C stretching vibrations. The presence of the methyl group would be confirmed by C-H stretching and bending vibrations. Finally, the carbon-bromine (C-Br) bond would exhibit a stretching vibration in the fingerprint region of the spectrum.

Table 1: Illustrative Infrared (IR) Spectroscopy Data for a Representative Isoindolinone Derivative This table is based on general spectroscopic principles and data for analogous structures, not specific experimental data for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Lactam Carbonyl | 1750 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-N Stretch | Lactam | 1400 - 1200 | Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Methyl (CH₃) | 2975 - 2860 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. tandfonline.comscispace.com The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. tandfonline.com The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. nih.gov

For this compound, the primary chromophore is the substituted benzene ring fused to the lactam system. This extended conjugated system is expected to give rise to π → π* transitions. tandfonline.com These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be sensitive to the substitution pattern on the aromatic ring, including the presence of the bromine atom.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net It can unambiguously establish connectivity, bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

In a single crystal X-ray diffraction experiment, a well-ordered crystal of the compound is irradiated with a beam of X-rays. The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots. The geometric positions and intensities of these spots are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. researchgate.net

For a compound like this compound, a single crystal X-ray study would provide definitive proof of its structure. It would confirm the fusion of the five-membered lactam ring to the six-membered aromatic ring and establish the precise location of the bromo and methyl substituents. Studies on similar isoindoline (B1297411) derivatives have shown they often crystallize in common space groups like P21/n and reveal key intermolecular interactions that dictate the crystal packing. scispace.com

Table 2: Representative Crystallographic Data for an Isoindolinone Derivative This table presents typical parameters obtained from a single-crystal X-ray diffraction study of a related heterocyclic compound. It is for illustrative purposes only.

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₅H₉FN₂O₃·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.094 |

| b (Å) | 7.248 |

| c (Å) | 14.517 |

| β (°) | 105.116 |

| Volume (ų) | 1431.6 |

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined in a way that the surface encloses the space where the molecule's own electron density is dominant over the electron density from all other molecules in the crystal.

For isoindolinone derivatives, Hirshfeld analyses typically reveal the significance of H···H, O···H, and C···H contacts in stabilizing the crystal structure. In the case of this compound, one would expect to observe significant contributions from Br···H contacts, which would play a crucial role in the supramolecular assembly.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies on 6 Bromo 3 Methylisoindolin 1 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

No dedicated studies reporting Density Functional Theory (DFT) calculations for 6-Bromo-3-methylisoindolin-1-one were identified. Such calculations would be invaluable for understanding its fundamental electronic properties.

Molecular Orbital Analysis and Frontier Orbitals (HOMO-LUMO)

Specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy values and distributions for this compound are not documented in accessible literature. For analogous compounds, HOMO-LUMO analysis is routinely used to predict chemical reactivity and kinetic stability. The energy gap between these frontier orbitals is a crucial parameter for assessing molecular polarizability and the ability to participate in charge transfer interactions. For a hypothetical analysis, one would expect the HOMO to be distributed over the fused aromatic ring and the lone pairs of the nitrogen and oxygen atoms, while the LUMO would likely be centered on the electron-deficient regions of the molecule.

Electrostatic Potential Surfaces and Charge Distribution

A calculated Molecular Electrostatic Potential (MEP) surface for this compound is not available. MEP maps are instrumental in predicting sites for electrophilic and nucleophilic attack. It is anticipated that the most negative potential (red regions) would be located around the carbonyl oxygen atom, indicating a prime site for electrophilic attack. Conversely, positive potentials (blue regions) would be expected around the N-H proton and potentially on the hydrogens of the methyl group, highlighting sites for nucleophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations

There are no published reports on the conformational analysis or molecular dynamics (MD) simulations of this compound. Conformational analysis would be necessary to identify the most stable three-dimensional structure(s) of the molecule. MD simulations could provide insights into its dynamic behavior over time, including the flexibility of the five-membered lactam ring and the rotational barrier of the methyl group, which could be relevant for its interaction in different chemical environments.

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical studies elucidating reaction mechanisms involving this compound through transition state calculations are absent from the literature. Such calculations are critical for understanding the kinetics and thermodynamics of chemical transformations, for instance, in its synthesis or subsequent functionalization. These studies would involve mapping the potential energy surface of a reaction to identify the energy barriers (activation energies) and the geometry of the transition state structures.

Structure-Property Relationship Modeling (for non-biological characteristics)

No structure-property relationship models for the non-biological characteristics (e.g., solubility in organic solvents, thermal stability, photophysical properties) of this compound or a series of its close analogs have been reported. Developing such models would be beneficial for predicting the properties of new derivatives for applications in materials science.

Virtual Screening and Design of New Isoindolinone Derivatives (for materials or catalysts)

While virtual screening of isoindolinone libraries is common in drug discovery, its application for the design of new materials or catalysts based on the this compound scaffold is not found in the reviewed literature. This approach could be hypothetically used to screen for derivatives with desirable electronic properties for organic electronics (e.g., suitable HOMO-LUMO gaps for semiconductor applications) or with specific geometries and reactive sites for catalytic applications.

Potential Research Applications of 6 Bromo 3 Methylisoindolin 1 One and Its Derivatives

Role in Material Science and Polymer Chemistry

The distinct chemical architecture of 6-Bromo-3-methylisoindolin-1-one makes it a valuable precursor in the synthesis of advanced materials. The bromo- and methyl-substituted isoindolinone scaffold can be strategically modified to create functional polymers, organic electronic components, and novel colorants.

Precursors for Functional Polymers and Monomers

While direct studies on the use of this compound as a polymerization initiator are not extensively documented, the principles of polymer chemistry suggest its potential in this area. The bromine atom on the aromatic ring can serve as a functional handle for various polymerization techniques. For instance, it could potentially be converted into a polymerizable group, such as a vinyl or styrenic moiety, through cross-coupling reactions. This would transform the molecule into a monomer suitable for creating polymers with the isoindolinone unit incorporated into the main chain or as a pendant group.

Furthermore, the isoindolinone ring itself can be part of a larger monomer structure. The synthesis of polymers containing bromine can be achieved through methods like post-polymerization modification, where a pre-formed polymer is functionalized with bromine-containing compounds. researchgate.net This approach allows for the introduction of specific functionalities, and a bromine-containing polymer could subsequently be modified to incorporate moieties like this compound. The presence of the isoindolinone core within a polymer backbone can impart desirable thermal and mechanical properties.

Applications in Organic Electronics and Semiconductors (e.g., OLEDs, OFETs)

The field of organic electronics relies on the development of novel organic materials with specific electronic properties. Isoindolinone derivatives, in general, have been investigated for their potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). google.comresearchgate.netjmaterenvironsci.comresearchgate.netresearchgate.net The core structure of isoindolinone can be part of a larger conjugated system, which is essential for charge transport and light emission in these devices.

While specific research on this compound for OLEDs and OFETs is limited, its derivatives hold promise. The bromine atom allows for further chemical modifications through cross-coupling reactions, enabling the synthesis of more complex molecules with tailored electronic properties. For instance, arylimino-isoindoline complexes have been explored for their use in OLEDs. google.com By strategically designing and synthesizing derivatives of this compound, it may be possible to create new materials for efficient and stable organic electronic devices. The development of such materials is crucial for advancing technologies like flexible displays and low-cost solar cells.

Development of Dyes and Colorants

Azo dyes represent a significant class of synthetic colorants widely used in various industries. mdpi.com The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. mdpi.comacs.org While direct synthesis of azo dyes from this compound has not been specifically reported, its chemical structure suggests a potential pathway.

Advanced Catalyst and Ligand Design

The design of efficient and selective catalysts is a cornerstone of modern chemistry. Isoindolinone derivatives have shown significant potential as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. acs.orgcapes.gov.bracs.org These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. youtube.com

The nitrogen atom within the isoindolinone ring system can coordinate with metal centers, such as palladium, influencing the catalyst's activity and selectivity. The substituents on the isoindolinone core, like the bromo and methyl groups in this compound, can be used to fine-tune the electronic and steric properties of the resulting ligand. This tuning is critical for optimizing the performance of the catalyst in specific reactions.

For example, palladium complexes with isoindolinone-based ligands have been successfully employed in the synthesis of complex organic molecules. acs.orgacs.org The development of new ligands based on the this compound scaffold could lead to catalysts with enhanced reactivity, stability, and selectivity for a wide range of chemical transformations.

Development of Chemical Probes and Sensory Materials

The ability to detect and quantify specific ions and molecules is crucial in various fields, including environmental monitoring, medical diagnostics, and biological research. Fluorescent chemical probes are powerful tools for this purpose, as they can provide a visual signal in the presence of the target analyte. Isoindolinone derivatives have emerged as promising platforms for the development of such probes. mdpi.com

The inherent fluorescence of some isoindolinone scaffolds can be modulated by the presence of specific analytes. For instance, the development of fluorescent probes for the detection of metal ions is an active area of research. mdpi.com While specific fluorescent probes based on this compound are not widely reported, the core structure is amenable to modifications that could lead to sensory materials.

The bromine atom can be used to attach various recognition units that selectively bind to target analytes. Upon binding, a change in the fluorescence properties of the isoindolinone core could be observed, providing a "turn-on" or "turn-off" signal. Research into fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl derivatives as high-affinity probes for biological receptors highlights the potential of related structures in this field. nih.gov

Use in Agrochemical Research (e.g., pesticides, herbicides)

The development of new and effective agrochemicals is essential for ensuring global food security. Isoindolinone derivatives have been investigated for their potential as active ingredients in pesticides and herbicides.

Research has shown that certain isoindoline-1,3-dione derivatives exhibit significant herbicidal activity. google.comnih.gov These compounds can interfere with essential biological processes in weeds, leading to their growth inhibition or death. While the specific herbicidal, insecticidal, or fungicidal properties of this compound have not been extensively studied, its structural similarity to other bioactive isoindolinones suggests that it could serve as a lead compound for the development of new agrochemicals. For instance, studies on the antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline (B50416) have shown promising results against plant pathogenic fungi. researchgate.net Similarly, other bromo-substituted heterocyclic compounds have been investigated for their antifungal properties. mdpi.com The bromine and methyl substituents on the isoindolinone ring can be systematically varied to optimize the biological activity and selectivity of the resulting compounds.

Design and Synthesis of New Agrochemical Scaffolds

There is no available research detailing the use of this compound as a foundational scaffold for the design and synthesis of new agrochemicals. While the synthesis of various isoindolinone derivatives has been reported, their specific application as starting materials for fungicides or insecticides has not been documented for this particular compound. Structure-activity relationship (SAR) studies, which are crucial for the rational design of new agrochemicals, have been conducted on other classes of compounds, but not specifically involving this compound.

Mode of Action Investigations for Target Engagement (Non-mammalian systems)

Investigations into the mode of action of this compound in non-mammalian systems, such as insects or fungi, have not been reported in the reviewed literature. While the insecticidal and fungicidal properties of other substituted isoindolinones and related heterocyclic compounds have been studied, the specific biological targets and mechanisms of action for this compound remain uninvestigated.

Photochemical and Photophysical Research Investigations

Detailed photochemical and photophysical studies on this compound are not present in the available scientific literature. While the photophysical properties of other bromo-substituted and amino-substituted aromatic compounds have been a subject of research, including their solvatochromic behavior and potential for use in optical applications, specific data regarding the absorption, emission, quantum yield, and photochemical reactivity of this compound could not be located.

Analytical Methodologies for 6 Bromo 3 Methylisoindolin 1 One

Chromatographic Separation and Purification Techniques

Chromatography is a cornerstone for the analysis of 6-Bromo-3-methylisoindolin-1-one, enabling the separation of the compound from impurities and its accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity and quantifying this compound. A typical method would employ a reverse-phase approach, leveraging the compound's non-polar characteristics.

A validated HPLC method for brominated phenolic compounds uses a C8 or C18 stationary phase. mdpi.com For this compound, a similar setup is effective. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water, frequently with a modifier such as trifluoroacetic acid to improve peak shape and resolution. mdpi.comresearchgate.net Detection is commonly performed using a UV detector, as the aromatic ring and bromine atom in the molecule provide strong chromophores. up.ac.zalibretexts.org The selection of a specific wavelength for quantification is determined by the compound's UV absorption maximum.

Method validation is performed according to ICH guidelines to ensure the method is fit for its intended purpose, assessing parameters like linearity, precision, accuracy, and robustness. researchgate.netnih.gov Stability-indicating HPLC methods are particularly valuable, as they can separate the parent compound from its degradation products, which is essential for stability studies. researchgate.netijtsrd.comjapsonline.comresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Derivatives

Due to its relatively low volatility, this compound is not typically analyzed directly by Gas Chromatography (GC). However, GC can be employed for the analysis of its volatile derivatives. researchgate.net Derivatization is a chemical modification process to increase the volatility and thermal stability of the analyte. youtube.comyoutube.com

Common derivatization techniques for compounds containing N-H groups, such as this compound, include silylation or acylation. youtube.com For instance, reacting the compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more amenable to GC analysis.

The derivatized sample is then injected into the GC, where it is separated on a capillary column, often with a non-polar stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, such as the synthesis of isoindolinone derivatives. nih.gov By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized.

For this compound, a silica (B1680970) gel plate (silica gel 60 F254) is a suitable stationary phase. nih.gov The mobile phase, or eluent, is chosen based on the polarity of the compounds to be separated. A mixture of a non-polar solvent like dichloromethane (B109758) and a more polar solvent like methanol can be optimized to achieve good separation between the starting materials, intermediates, and the final product. nih.gov Visualization of the spots can be achieved under UV light (typically at 254 nm) due to the aromatic nature of the compound, or by using staining reagents. The retention factor (Rf) value is a key parameter for identifying the components.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry can be a straightforward method for the quantification of this compound in solutions, provided there are no interfering substances that absorb at the same wavelength. Aromatic compounds, particularly those containing bromine, exhibit characteristic absorption bands in the UV region. up.ac.zalibretexts.orgresearchgate.net

To quantify the compound, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. The presence of the bromine atom can influence the position and intensity of the absorption bands. up.ac.za

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and selective approach for the detection of various organic compounds, including those with halogen substituents. researchgate.netnih.govgoogle.comrsc.orgacs.org While specific methods for this compound are not extensively documented, the principles of electrochemistry suggest its potential for analysis via techniques like cyclic voltammetry or differential pulse voltammetry.

The electrochemical behavior would be influenced by the reducible bromine atom and the oxidizable parts of the molecule. A sensor could be designed based on the electrochemical reduction of the carbon-bromine bond. The development of such a method would involve the selection of a suitable working electrode, a supporting electrolyte, and the optimization of parameters like pH and potential scan rate.

Impurity Profiling and Chemical Stability Studies

Impurity profiling is a critical aspect of pharmaceutical analysis, involving the identification and quantification of impurities in a drug substance. ijprajournal.combiomedres.usmedwinpublishers.comnih.govresearchgate.net For this compound, impurities can originate from the synthesis process (e.g., starting materials, by-products) or from degradation.

Forced degradation studies are conducted to understand the chemical stability of the compound under various stress conditions, such as heat, light, humidity, and acidic, basic, and oxidative environments. researchgate.netijtsrd.comjapsonline.com These studies help in identifying potential degradation products and developing stability-indicating analytical methods.

A powerful technique for impurity profiling is liquid chromatography-mass spectrometry (LC-MS). ijprajournal.comnih.gov LC separates the impurities from the main compound, and MS provides mass information that aids in their structural elucidation. By comparing the impurity profile of different batches, the consistency of the manufacturing process can be ensured.

Future Research Directions and Challenges in 6 Bromo 3 Methylisoindolin 1 One Chemistry

Development of Novel and Efficient Synthetic Pathways for Complex Derivatives

The synthesis of isoindolinone derivatives, including complex structures derived from 6-bromo-3-methylisoindolin-1-one, is an area of continuous development. A key challenge lies in creating efficient and practical synthetic methodologies that are both high-yielding and environmentally benign.

Recent advancements have focused on one-pot synthesis approaches. For instance, a novel method for synthesizing isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate (CSI) and various alcohols has been developed. This metal-free approach is advantageous due to its mild reaction conditions and short reaction times, making it a sustainable option for producing these compounds. nih.gov

Cascade reactions also present a promising avenue for the synthesis of complex isoindolinones. Base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes have been shown to produce new isoindolin-1-ones with a tetrasubstituted C-3 position. researchgate.net These reactions are notable for their use of readily available starting materials and mild, metal-free conditions. researchgate.net

The development of synthetic routes that allow for the introduction of diverse functional groups onto the this compound scaffold is crucial for exploring its full potential in various applications.

Exploration of Uncharted Reaction Pathways and Transformations

Beyond established synthetic routes, there is a significant opportunity to discover and understand new reaction pathways and chemical transformations involving this compound. The inherent reactivity of the isoindolinone core, combined with the bromo and methyl substituents, provides a rich landscape for chemical exploration.

Researchers are investigating domino reactions, such as the nucleophilic addition and subsequent intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles with amines, to construct 1-aminoisoquinolines. researchgate.net Another area of interest is the N-heterocyclic carbene (NHC)-catalyzed synthesis of N-substituted isoindolinone acetates, which proceeds through a tandem imine umpolung-intramolecular aza-Michael addition followed by oxidation. organic-chemistry.org

Palladium-catalyzed asymmetric tandem reactions, such as the aza-Heck/Sonogashira coupling of O-phenyl hydroxamic ethers with terminal alkynes, are being explored to create chiral isoindolinone derivatives with quaternary stereogenic centers. organic-chemistry.org Understanding the mechanisms and scope of these and other novel transformations will be key to unlocking new applications for this compound derivatives.

Integration into Advanced Functional Materials and Devices

The unique structural and electronic properties of isoindolinone derivatives make them promising candidates for integration into advanced functional materials and devices. The "push-pull" modular design, combining electron-rich and electron-deficient units, is a key strategy in developing materials for organic electronics. mdpi.com

Isoindigo-based small molecules are being investigated for their potential in solution-processable organic field-effect transistors (OFETs). mdpi.com The design and synthesis of novel isoindigo derivatives with tailored optoelectronic properties are crucial for improving the performance and stability of these devices. rsc.org Research has shown that substitution at the 6,6'-positions of the isoindigo core can be advantageous for electron transport. nih.gov

The development of isoindigo-based polymers has also shown promise in organic solar cells (OSCs). nih.gov Further research into the relationship between the molecular structure of this compound derivatives and the performance of these materials is necessary to realize their full potential in electronic applications.

Addressing Sustainability and Scalability in Production

As the potential applications of this compound and its derivatives expand, the need for sustainable and scalable production methods becomes increasingly critical. Green chemistry principles are being applied to the synthesis of isoindolinones to minimize environmental impact and resource consumption.

One approach involves the use of green solvents and recyclable catalysts. A tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters catalyzed by a fluorous phosphine (B1218219) in green solvents has been developed to produce isoindolinones in good to excellent yields without the need for column chromatography. rsc.orgrsc.org This method allows for the recycling of both the catalyst and the solvent, significantly reducing waste. rsc.orgrsc.org

The development of efficient, one-pot syntheses and the use of inexpensive and environmentally benign reagents, such as K2CO3 as a base in cascade reactions, are also important steps towards sustainable production. researchgate.net Ensuring that these green methodologies can be scaled up for industrial production remains a key challenge.

Interdisciplinary Research Opportunities in Chemical Sciences

The versatile nature of the this compound scaffold opens up numerous opportunities for interdisciplinary research. The intersection of organic synthesis, materials science, and medicinal chemistry is particularly fertile ground for innovation.

In medicinal chemistry, isoindolinone derivatives have been investigated for a wide range of biological activities, including as anticancer agents. jocpr.com The synthesis of novel derivatives and their evaluation for various therapeutic targets is an active area of research. jocpr.com For example, some isoindolinone derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes. nih.gov

The development of functional materials based on this compound for applications in organic electronics and sensor technology requires collaboration between chemists and materials scientists. mdpi.comnih.gov Furthermore, the synthesis of this compound and its analogues can serve as a platform for exploring fundamental concepts in physical organic chemistry and reaction mechanism studies.

The continued exploration of this compound chemistry promises to yield not only new molecules and materials but also a deeper understanding of chemical principles and their application across scientific disciplines.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-3-methylisoindolin-1-one, considering substituent effects on yield and purity?

- Methodological Answer : The synthesis can be approached via bromination of a pre-functionalized isoindolinone core. Radical benzylic bromination (using N-bromosuccinimide and a radical initiator like AIBN) is effective for introducing bromine at the 6-position, with yields >70% under inert conditions . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allows regioselective bromination but requires pre-installed leaving groups (e.g., iodide) and precise control of reaction stoichiometry . Methylation at the 3-position is typically achieved using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF, with reaction monitoring via TLC to avoid over-alkylation .

Q. How can this compound be characterized to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies methyl (δ ~2.5 ppm) and bromine-induced deshielding in aromatic protons (δ ~7.5-8.5 ppm). LC-MS (ESI+) confirms molecular ion peaks (m/z ≈ 242 [M+H]⁺) .

- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) resolves bond lengths and angles, particularly the planarity of the isoindolinone ring and Br–C bond geometry .

- HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%) and detect by-products like debrominated analogs .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a hexane/EtOAc gradient (4:1 to 1:1) to separate brominated products from unreacted starting materials.